
2-Chloro-4,5-dimethoxyphenylboronic acid
概要
説明
2-Chloro-4,5-dimethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Chloro-4,5-dimethoxyphenylboronic acid would interact with a palladium catalyst and an organic halide . The boronic acid donates its organyl group to the palladium complex in a process called transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Action Environment
The action of this compound in Suzuki-Miyaura coupling reactions is influenced by several environmental factors. These include the presence of a palladium catalyst, an organic halide, and suitable reaction conditions . The compound is stable under inert atmosphere and should be stored at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-4,5-dimethoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-4,5-dimethoxyphenyl halides using boronic acid derivatives under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions: 2-Chloro-4,5-dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenylboronic acids.
科学的研究の応用
2-Chloro-4,5-dimethoxyphenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
2,5-Dimethoxyphenylboronic acid: Similar structure but lacks the chlorine substituent.
2,4-Dichlorophenylboronic acid: Contains two chlorine substituents instead of one.
Uniqueness: 2-Chloro-4,5-dimethoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
特性
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSDBMTEFWBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




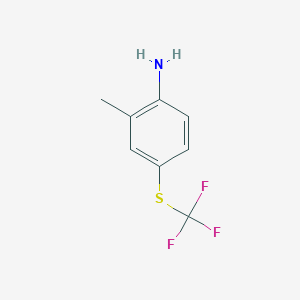



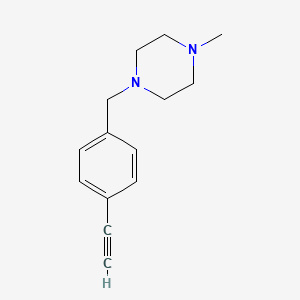
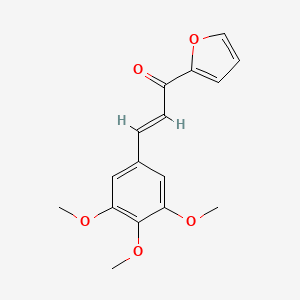
![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)
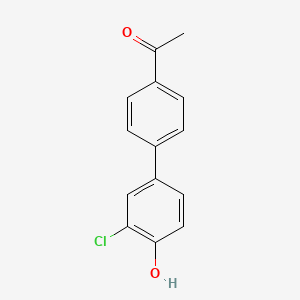
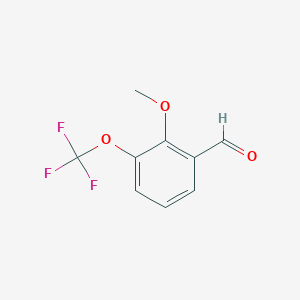

![benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate](/img/structure/B6326387.png)

